molecular formula C10H23NO3S2 B2459452 N-[2-methoxy-4-(methylsulfanyl)butyl]-2-methylpropane-1-sulfonamide CAS No. 2309589-83-9

N-[2-methoxy-4-(methylsulfanyl)butyl]-2-methylpropane-1-sulfonamide

Cat. No.: B2459452
CAS No.: 2309589-83-9
M. Wt: 269.42
InChI Key: BZCYHBUHGWSCKE-UHFFFAOYSA-N
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Description

N-[2-methoxy-4-(methylsulfanyl)butyl]-2-methylpropane-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxy group, a methylsulfanyl group, and a sulfonamide group, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-4-(methylsulfanyl)butyl]-2-methylpropane-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2-methylpropane-1-sulfonyl chloride with 2-methoxy-4-methylsulfanylbutylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-4-(methylsulfanyl)butyl]-2-methylpropane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[2-methoxy-4-(methylsulfanyl)butyl]-2-methylpropane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-methoxy-4-(methylsulfanyl)butyl]-2-methylpropane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxy and methylsulfanyl groups may also contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity for certain targets. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxy-4-methylsulfanylbutyl)butanamide
  • N-(2-Methoxy-4-methylsulfanylbutyl)-2,5-dimethylfuran-3-carboxamide
  • 2-(2-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)acetamide

Uniqueness

N-[2-methoxy-4-(methylsulfanyl)butyl]-2-methylpropane-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both a sulfonamide and a methylsulfanyl group allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-methoxy-4-methylsulfanylbutyl)-2-methylpropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NO3S2/c1-9(2)8-16(12,13)11-7-10(14-3)5-6-15-4/h9-11H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCYHBUHGWSCKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)NCC(CCSC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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